5-(But-3-en-1-yl)-2H-1,3-benzodioxole
Description
5-(But-3-en-1-yl)-2H-1,3-benzodioxole is a benzodioxole derivative characterized by a 1,3-benzodioxole core substituted at the 5-position with a but-3-en-1-yl group (a four-carbon chain with a terminal double bond). This structural motif confers unique electronic and steric properties, influencing its chemical reactivity and biological interactions.
Properties
CAS No. |
117749-13-0 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-but-3-enyl-1,3-benzodioxole |
InChI |
InChI=1S/C11H12O2/c1-2-3-4-9-5-6-10-11(7-9)13-8-12-10/h2,5-7H,1,3-4,8H2 |
InChI Key |
VLNMESADVNTCHR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Stille cross-coupling reaction, where a brominated benzodioxole is coupled with a butenyl stannane under palladium catalysis . The reaction conditions usually involve the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like cesium carbonate, and the reaction is carried out in an inert atmosphere, typically under nitrogen or argon.
Industrial Production Methods
Industrial production of 5-(But-3-en-1-yl)-2H-1,3-benzodioxole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(But-3-en-1-yl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the butenyl group to a butyl group.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the butenyl group.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Butyl-substituted benzodioxole.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
5-(But-3-en-1-yl)-2H-1,3-benzodioxole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(But-3-en-1-yl)-2H-1,3-benzodioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Alkenyl-Substituted Benzodioxoles
Key Insights :
Epoxide and Sulfur-Containing Derivatives
Key Insights :
- Epoxide derivatives exhibit distinct reactivity profiles due to ring strain, enabling rapid electrophilic reactions, unlike the conjugated butenyl group in the target compound .
- Sulfur-containing derivatives (e.g., dithiane) introduce conformational rigidity and unique packing behaviors in crystals, as seen in their zigzag supramolecular chains .
Pharmacologically Active Derivatives
Key Insights :
Solubility and Reactivity Trends
- Electron-Donating Groups : Methoxy (in 4-methoxy-6-(prop-2-en-1-yl)-2H-1,3-benzodioxole) increases solubility in polar solvents compared to the hydrophobic butenyl group .
- Conjugated Systems : The but-3-en-1-yl group in the target compound allows for resonance stabilization, whereas epoxide and dithiane substituents prioritize strain-driven reactivity .
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